1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
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Overview
Description
1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that belongs to the class of thioethers Thioethers are characterized by the presence of a sulfur atom bonded to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-mercaptoethanol under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for higher yields and purity, and the process would be designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May have biological activity and could be studied for potential therapeutic uses.
Medicine: Could be investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethane: Lacks the carbonyl group.
Uniqueness
1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to the presence of both a thioether and a carbonyl group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C12H16O2S/c1-9-3-4-10(2)11(7-9)12(14)8-15-6-5-13/h3-4,7,13H,5-6,8H2,1-2H3 |
InChI Key |
WIQHDERSYJLVJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSCCO |
Origin of Product |
United States |
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